REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([NH2:10])[CH3:9])[CH:7]=1.F[C:16]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:17]=1[S:23]([CH3:26])(=[O:25])=[O:24].C(N(CC)C(C)C)(C)C>C(#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([O:13][CH3:14])[C:5]([O:11][CH3:12])=[C:6]([CH:8]([NH:10][C:18]2[CH:19]=[C:20]([F:22])[CH:21]=[CH:16][C:17]=2[S:23]([CH3:26])(=[O:25])=[O:24])[CH3:9])[CH:7]=1
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=C(C1)C(C)N)OC)OC
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)S(=O)(=O)C
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Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The solvent was concentrated in vacuo
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
|
dried
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure to the crude compound which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column (20% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C1)C(C)NC1=C(C=CC(=C1)F)S(=O)(=O)C)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 30.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |